molecular formula C18H33NSn B2920866 3-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-63-0

3-Methyl-5-(tributylstannyl)pyridine

Cat. No.: B2920866
CAS No.: 167556-63-0
M. Wt: 382.179
InChI Key: LCXALGLSLCXDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C18H33NSn and its molecular weight is 382.179. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Pharmacology

  • Synthesis of Metabotropic Glutamate Receptor Antagonists : Research by Cosford et al. (2003) involved the synthesis of a potent mGlu5 receptor antagonist, which is more effective than earlier compounds in treating anxiety. This research highlights the role of pyridine derivatives in developing therapeutic agents with improved properties (Cosford et al., 2003).

2. Organic Chemistry and Catalysis

  • Use in Cycloadditions : Sauer and Heldmann (1998) describe the use of Ethynyltributyltin in cycloadditions to synthesize functionalized pyridines. This shows the utility of tributylstannyl pyridine derivatives in organic synthesis, enabling the creation of complex molecules (Sauer & Heldmann, 1998).
  • Methylation of Pyridines : A study by Grozavu et al. (2020) focused on the methylation of pyridines using hydrogen borrowing and feedstock chemicals like methanol. This research underlines the significance of pyridine derivatives in the development of new catalytic methods (Grozavu et al., 2020).

3. Material Science

  • Synthesis of Polystyrenes Functionalized by Tri-n-butyltin Carboxylates : Dalil et al. (2000) discuss the synthesis of polystyrenes functionalized with tri-n-butyltin carboxylates, highlighting the role of such compounds in the development of new materials with potential applications in various industries (Dalil et al., 2000).

4. Corrosion Inhibition

  • Pyridine Derivatives as Corrosion Inhibitors : Research by Ansari et al. (2014) demonstrates the effectiveness of pyridine derivatives as corrosion inhibitors for steel, highlighting their potential application in industrial settings (Ansari et al., 2014).

Mechanism of Action

Mode of Action

The mode of action of 3-Methyl-5-(tributylstannyl)pyridine is primarily through its involvement in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in Stille cross-coupling reactions . The compound can act as a nucleophile, reacting with various electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Stille cross-coupling reactions . This can lead to the synthesis of a wide range of chemical compounds, depending on the specific electrophiles used in the reaction.

Properties

IUPAC Name

tributyl-(5-methylpyridin-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXALGLSLCXDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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